p-Aminophenytoin
Description
However, Phenytoin Related Compound B (CAS 6802-95-5), a structurally related derivative of the anticonvulsant drug phenytoin, is documented as a pharmaceutical secondary standard . Its empirical formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. It serves as a certified reference material for quality control (QC) in drug manufacturing, ensuring compliance with pharmacopeial standards (USP, EP, BP) .
Properties
CAS No. |
88168-80-3 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(4-aminophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,16H2,(H2,17,18,19,20) |
InChI Key |
NWQNTMVPBBAVCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)N |
Synonyms |
4-aminophenytoin p-aminophenytoin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Aromatic Amines
The following table compares Phenytoin Related Compound B with other p-amino-substituted aromatic compounds, emphasizing physicochemical properties, synthesis, and applications:
Key Findings from Comparative Analysis:
Structural Complexity and Pharmacological Relevance: Phenytoin Related Compound B features a benzophenone backbone with urea and acetic acid substituents, distinguishing it from simpler aromatic amines like p-aminophenol or p-aminoacetanilide. This complexity aligns with its role as a pharmaceutical reference standard . In contrast, p-aminodiphenylamine and its sulfonic acid derivative are simpler diarylamines, primarily used in industrial dye synthesis .
p-Aminoacetanilide’s acetyl group enhances stability, making it suitable as an oxidation base in dye manufacturing .
Synthetic Pathways: Phenytoin derivatives typically involve multi-step organic syntheses (e.g., ureido-acetic acid formation), whereas p-aminodiphenylamine is synthesized via diazo coupling—a method common in dye chemistry . p-Aminophenol is industrially produced via catalytic hydrogenation of nitrobenzene, a cost-effective route for large-scale pharmaceutical applications .
Regulatory and Safety Profiles: Phenytoin Related Compound B adheres to stringent pharmacopeial standards (USP/EP/BP), ensuring traceability in QC .
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